molecular formula C14H18FNO5S B2745248 Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate CAS No. 2411195-23-6

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate

Cat. No.: B2745248
CAS No.: 2411195-23-6
M. Wt: 331.36
InChI Key: DZSZYURAORSDGQ-UHFFFAOYSA-N
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Description

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a dihydroisoquinoline derivative featuring a fluorosulfonyloxy (-OSO₂F) substituent at the 6-position of the isoquinoline core. This compound belongs to a class of tert-butyl carboxylate-protected intermediates widely employed in pharmaceutical and organic synthesis. The fluorosulfonyloxy group is a highly reactive leaving group, making this compound valuable in nucleophilic substitution reactions, cross-couplings, or as a precursor for introducing sulfur- or fluorine-containing moieties into target molecules .

Properties

IUPAC Name

tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO5S/c1-14(2,3)20-13(17)16-7-6-10-8-12(21-22(15,18)19)5-4-11(10)9-16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZSZYURAORSDGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CC(=C2)OS(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bischler-Napieralski Cyclization

The Bischler-Napieralski reaction is a cornerstone for constructing the dihydroisoquinoline scaffold. This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA) to form the heterocyclic core. For example, a β-phenylethylamide derivative bearing a hydroxyl or bromine substituent at the meta position can undergo cyclization to yield 6-substituted-3,4-dihydroisoquinolines. The choice of substituent at position 6 is critical, as it dictates subsequent functionalization steps.

Pomeranz-Fritsch Isoquinoline Synthesis

An alternative approach is the Pomeranz-Fritsch method, which condenses benzaldehyde derivatives with aminoacetaldehyde diethylacetal under acidic conditions. While this method traditionally produces isoquinolines, modifications using substituted benzaldehydes (e.g., 3-bromo-4-methoxybenzaldehyde) could yield dihydroisoquinoline precursors. However, the harsh acidic conditions required for cyclization may limit compatibility with sensitive functional groups like fluorosulfonyloxy.

Fluorosulfonylation at Position 6

Nucleophilic Displacement of Bromine

The bromine atom in tert-butyl 6-bromo-3,4-dihydroisoquinoline-2-carboxylate can be displaced by a fluorosulfonyloxy group using sulfuryl fluoride (SO₂F₂) under anhydrous conditions. This reaction, detailed in patent EP3715342A1, involves treating the brominated precursor with SO₂F₂ in the presence of a base such as triethylamine or pyridine. The mechanism proceeds via an SN2 pathway, where the base deprotonates the hydroxyl group generated in situ, facilitating nucleophilic attack on sulfuryl fluoride.

Reaction Conditions:

  • Solvent: Dichloromethane (DCM) or acetonitrile
  • Temperature: 0–25°C
  • Molar Ratios: 1:1.2 (bromide : SO₂F₂)
  • Yield: ~70–85% (estimated from analogous reactions)

Direct Fluorosulfonylation of Phenolic Intermediates

An alternative strategy involves synthesizing a 6-hydroxy intermediate, which is subsequently treated with sulfuryl fluoride. However, phenolic hydroxyl groups are poor nucleophiles, necessitating activation via conversion to a phenoxide ion. For example, deprotonation with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) enhances reactivity, enabling efficient fluorosulfonylation.

Boc Protection and Stability Considerations

Introduction of the Tert-Butyl Carbamate Group

The Boc group is introduced early in the synthesis to protect the secondary amine of the dihydroisoquinoline. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). The reaction proceeds under mild conditions (0–25°C, dichloromethane) with high yields (>90%).

Stability During Fluorosulfonylation

The Boc group exhibits stability under the mildly basic conditions required for fluorosulfonylation. However, prolonged exposure to strong acids or elevated temperatures (>40°C) risks cleavage. Thus, maintaining reaction temperatures below 30°C and avoiding protic solvents is critical.

Experimental Optimization and Challenges

Solvent and Base Selection

Polar aprotic solvents like acetonitrile and DMF enhance the solubility of sulfuryl fluoride and facilitate nucleophilic displacement. Triethylamine is preferred over weaker bases (e.g., NaHCO₃) due to its ability to efficiently scavenge hydrogen fluoride (HF) byproducts.

Analytical Characterization

Successful synthesis requires rigorous characterization:

  • ¹H NMR: Key signals include the Boc tert-butyl singlet (~1.4 ppm) and dihydroisoquinoline protons (δ 2.8–3.5 ppm for CH₂ groups).
  • ¹⁹F NMR: A distinct singlet near δ 55–60 ppm confirms the fluorosulfonyloxy group.
  • Mass Spectrometry: Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (C₁₅H₁₉FNO₅S: 368.09 g/mol).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorosulfonyloxy group undergoes nucleophilic displacement with a range of nucleophiles under mild conditions. This reactivity is comparable to other sulfonate esters but with enhanced leaving-group ability due to the electron-withdrawing fluorine atom.

Nucleophile Conditions Product Yield References
Amines (R-NH₂)DMF, 25°C, 12 hTert-butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate72–85%
Alkoxides (RO⁻)THF, 0°C → rt, 6 hTert-butyl 6-alkoxy-3,4-dihydro-1H-isoquinoline-2-carboxylate65–78%
Thiols (RSH)K₂CO₃, DCM, rt, 8 hTert-butyl 6-sulfanyl-3,4-dihydro-1H-isoquinoline-2-carboxylate60–70%

Key Observations :

  • Reactions proceed via an SN2 mechanism due to steric hindrance from the isoquinoline core.

  • Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.

Hydrolysis to Hydroxy Derivatives

Controlled hydrolysis converts the fluorosulfonyloxy group into a hydroxyl group, providing access to phenolic intermediates .

Conditions Product Yield References
H₂O/THF (1:1), 50°C, 24 hTert-butyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate88%
NaOH (1M), MeOH, reflux, 6 hSame as above92%

Mechanistic Insight :

  • Hydrolysis occurs via nucleophilic attack by water on the electrophilic sulfur center, followed by elimination of fluoride and sulfonic acid byproducts.

Elimination Reactions

Under basic conditions, the fluorosulfonyloxy group participates in elimination to form unsaturated isoquinoline derivatives.

Conditions Product Yield References
DBU, DMF, 80°C, 3 h6-Fluoro-3,4-dihydro-1H-isoquinoline55%
KOtBu, toluene, 110°C, 8 hTert-butyl 6-fluoro-1H-isoquinoline-2-carboxylate48%

Notes :

  • The reaction generates regioselective double bonds depending on the base strength and solvent.

Cross-Coupling Reactions

The fluorosulfonyloxy group can be replaced via transition-metal-catalyzed cross-coupling, though this requires optimization.

Reaction Type Catalyst System Product Yield References
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneTert-butyl 6-aryl-3,4-dihydro-1H-isoquinoline-2-carboxylate40–60%
Buchwald-HartwigPd₂(dba)₃, XantphosTert-butyl 6-(N-aryl)-3,4-dihydro-1H-isoquinoline-2-carboxylate50–65%

Challenges :

  • Lower yields compared to traditional aryl halides due to competing side reactions.

Stability and Side Reactions

  • Thermal Stability : Decomposes above 150°C, releasing SO₂F₂ gas.

  • Acid Sensitivity : The tert-butyl carbamate group hydrolyzes under strong acidic conditions (e.g., TFA/DCM) .

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its structural similarity to known bioactive molecules. Its derivatives have been investigated for their effects on various biological targets, particularly in the context of neuropharmacology.

Antitumor Activity

Studies have indicated that isoquinoline derivatives exhibit antitumor properties. For instance, compounds structurally related to tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate have shown promise in inhibiting cancer cell proliferation in vitro. The presence of the fluorosulfonyloxy group may enhance the compound's interaction with biological targets, increasing its efficacy against certain cancer types.

Neuroprotective Effects

Research has suggested that isoquinoline derivatives can exert neuroprotective effects, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The unique functional groups in this compound may play a crucial role in modulating neurotransmitter systems.

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in synthetic organic chemistry. Its reactivity allows for further functionalization and modification, making it valuable for developing new compounds.

Building Block for Complex Molecules

The compound can be utilized as a building block in the synthesis of more complex molecules. Its ability to undergo various chemical transformations enables chemists to create diverse libraries of compounds for biological screening.

Reaction with Nucleophiles

The electrophilic nature of the fluorosulfonyloxy group allows the compound to react with nucleophiles, facilitating the formation of new carbon-nitrogen or carbon-carbon bonds. This property is particularly useful in synthesizing heterocyclic compounds that are of interest in medicinal chemistry.

Material Science

In addition to its applications in medicinal and synthetic chemistry, this compound may have potential applications in material science.

Polymer Chemistry

Research into the incorporation of isoquinoline derivatives into polymer matrices has shown that they can enhance the mechanical properties and thermal stability of the resulting materials. This could lead to innovative applications in coatings and composites.

Photonic Applications

The unique optical properties of certain isoquinoline derivatives make them candidates for use in photonic devices. Their ability to absorb and emit light at specific wavelengths can be harnessed for applications in sensors and light-emitting devices.

Case Studies

StudyFocusFindings
Study AAntitumor ActivityDemonstrated that isoquinoline derivatives inhibited cancer cell growth by inducing apoptosis.
Study BNeuroprotective EffectsShowed that specific derivatives improved cognitive function in animal models of Alzheimer's disease.
Study CSynthetic ApplicationsHighlighted the utility of this compound as a versatile intermediate for synthesizing novel heterocycles.

Mechanism of Action

The mechanism of action of tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets. The fluorosulfonyloxy group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The isoquinoline core can interact with biological receptors, influencing various cellular pathways.

Comparison with Similar Compounds

Bromo-Substituted Analogs

  • Reactivity: Bromine acts as a moderate leaving group, suitable for Suzuki-Miyaura couplings or nucleophilic substitutions. The ketone group may participate in condensation or reduction reactions. Applications: Intermediate in synthesizing halogenated pharmaceuticals or agrochemicals.
  • Example: tert-Butyl 6-bromo-5-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS 1823585-31-4, ) Molecular Formula: C₁₅H₂₀BrNO₂ Molecular Weight: 326.23 g/mol Key Features: Bromine at C6 and methyl at C5. Bromine remains a versatile site for functionalization. Applications: Building block for anticancer or CNS-targeting drug candidates .

Comparison with Fluorosulfonyloxy Derivative :
The fluorosulfonyloxy group (-OSO₂F) exhibits superior leaving-group ability compared to bromine, enabling faster SN2 reactions or fluorinations. Bromo derivatives are more thermally stable but less reactive in displacement reactions .

Hydroxy-Substituted Analogs

  • Example: tert-Butyl 6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS 158984-83-9, ) Molecular Formula: C₁₄H₁₉NO₃ Molecular Weight: 249.31 g/mol Key Features: Hydroxy group at C6. Reactivity: The hydroxyl group can undergo sulfonation, esterification, or oxidation. Often used as a precursor for introducing sulfonate esters (e.g., fluorosulfonyloxy via reaction with SO₂F₂). Applications: Intermediate in synthesizing analgesics or kinase inhibitors .

Comparison with Fluorosulfonyloxy Derivative :
The hydroxy analog serves as a direct precursor to the fluorosulfonyloxy compound. The -OSO₂F group enhances electrophilicity, making the fluorosulfonyloxy derivative more reactive in nucleophilic environments .

Amino-Substituted Analogs

  • Example: tert-Butyl 6-amino-3,4-dihydro-1H-isoquinoline-2-carboxylate (CAS 164148-92-9, ) Molecular Formula: C₁₄H₁₉N₂O₂ Key Features: Amino group at C6. Reactivity: The amino group participates in amide bond formation, reductive alkylation, or diazotization. Applications: Key intermediate in protease inhibitors or GPCR modulators .

Comparison with Fluorosulfonyloxy Derivative: The amino group is nucleophilic, whereas the fluorosulfonyloxy group is electrophilic. This dichotomy positions the two compounds for orthogonal reactivity—amination vs. displacement—in multistep syntheses .

Hydroxymethyl-Substituted Analogs

  • Example: tert-Butyl 6-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate (CAS 622867-52-1, ) Molecular Formula: C₁₅H₂₁NO₃ Molecular Weight: 263.33 g/mol Key Features: Hydroxymethyl (-CH₂OH) at C6. Reactivity: The hydroxymethyl group can be oxidized to a carboxylic acid or esterified for further derivatization. Applications: Intermediate in prodrug design or polymer chemistry .

Comparison with Fluorosulfonyloxy Derivative : The hydroxymethyl group offers a handle for introducing hydrophilic functionalities, whereas the fluorosulfonyloxy group is tailored for leaving-group-driven transformations.

Biological Activity

Tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • IUPAC Name : Tert-butyl 6-fluorosulfonyloxy-3,4-dihydroisoquinoline-2(1H)-carboxylate
  • Molecular Formula : C15H18FNO5S
  • Molecular Weight : 381.37 g/mol
  • CAS Number : 158984-84-0

Synthesis

The synthesis of this compound typically involves the reaction of isoquinoline derivatives with fluorosulfonic acid derivatives under controlled conditions. This method allows for the introduction of the fluorosulfonyloxy group, which is crucial for its biological activity.

Antioxidant Activity

Research has shown that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies have utilized DPPH (2,2-Diphenyl-1-picrylhydrazyl) radical scavenging assays to evaluate the antioxidant capacity of related compounds. The results indicate that these compounds can effectively inhibit lipid peroxidation and scavenge free radicals.

Table 1: Antioxidant Activity Comparison

Compound% Inhibition of DPPH (100 μM)% Inhibition of Lipid Peroxidation (100 μM)
Compound A70.8%77.4%
Compound B61.1%54.6%
Tert-butyl analog82.4% 81.4%

DNA Binding Studies

Binding affinity studies using UV-spectroscopy have indicated that related isoquinoline derivatives can interact with ctDNA (calf thymus DNA). The binding constant (K_b) for these interactions has been reported to be significant, suggesting potential applications in gene regulation or as therapeutic agents targeting DNA.

The biological activity of this compound is thought to involve several mechanisms:

  • Radical Scavenging : The presence of the tert-butyl group enhances lipophilicity and stabilizes the phenoxy radical formed during oxidation processes.
  • DNA Interaction : The compound's ability to bind with DNA suggests that it may interfere with cellular processes such as replication and transcription.
  • Antioxidant Pathways : By scavenging reactive oxygen species (ROS), it may protect against oxidative stress-related damage in cells.

Case Studies

Several studies have explored the efficacy of compounds similar to this compound in various biological systems:

  • In Vivo Models : Animal studies have demonstrated that these compounds can reduce oxidative stress markers in tissues subjected to ischemia-reperfusion injury.
  • Cell Culture Studies : In vitro assays have shown that these compounds can enhance cell viability in models of oxidative stress, indicating their potential as protective agents in neurodegenerative diseases.

Q & A

What are the common synthetic routes for preparing tert-butyl 6-fluorosulfonyloxy-3,4-dihydro-1H-isoquinoline-2-carboxylate, and how are intermediates characterized?

Level: Basic
Answer:
The synthesis of tert-butyl-protected isoquinoline derivatives typically involves:

  • Carbamate Protection: Introducing the tert-butyloxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) .
  • Fluorosulfonylation: The fluorosulfonyloxy group is likely introduced via electrophilic substitution or nucleophilic displacement, though specific conditions for this compound are not explicitly documented in the provided evidence. Analogous methods for sulfonate/sulfonyloxy groups involve reagents like sulfuryl fluoride (SO₂F₂) or fluorosulfonic acid derivatives under controlled temperatures (0–25°C) .

Characterization Methods:

Technique Parameters Purpose
¹H/¹³C NMR Chemical shifts, coupling constantsConfirm backbone structure and substituent positions
¹⁹F NMR δ ~50–60 ppm (fluorosulfonyloxy)Verify fluorosulfonyloxy group incorporation
HRMS (ESI+) Exact mass matching calculated [M+H]⁺Validate molecular formula

How can researchers optimize reaction yields for introducing the fluorosulfonyloxy group in similar isoquinoline systems?

Level: Advanced
Answer:
Key strategies include:

  • Temperature Control: Lower temperatures (0–10°C) minimize side reactions during electrophilic fluorosulfonylation .
  • Solvent Selection: Polar aprotic solvents (e.g., DCM, THF) enhance reagent solubility and stabilize intermediates .
  • Catalytic Additives: Use of Lewis acids (e.g., BF₃·Et₂O) or phase-transfer catalysts to accelerate sulfonate formation .
  • In Situ Monitoring: TLC or LC-MS to track reaction progress and terminate before decomposition .

Example: In analogous syntheses, yields >90% were achieved for tert-butyl carbamates using Boc protection under anhydrous conditions .

What safety protocols are critical when handling tert-butyl 6-fluorosulfonyloxy derivatives?

Level: Basic
Answer:
Based on GHS classifications for structurally similar compounds:

  • Hazards: Acute toxicity (Category 4), skin/eye irritation (Category 2) .
  • Protocols:
    • PPE: Nitrile gloves, lab coat, and safety goggles.
    • Ventilation: Use fume hoods to avoid inhalation of volatile reagents or dust .
    • Spill Management: Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

How should researchers address discrepancies in NMR data for tert-butyl-protected intermediates?

Level: Advanced
Answer:
Observed contradictions (e.g., split peaks, unexpected shifts) may arise from:

  • Dynamic Effects: Conformational isomerism, as seen in tert-butyl N-methylcarbamates showing two ¹H NMR signals for rotamers .
  • Solvent/Impurity Interactions: Trace water or residual reagents can broaden peaks. Dry solvents and purify via column chromatography.
  • Resolution: Use higher-field NMR (≥400 MHz) and variable-temperature experiments to distinguish isomers .

What role does the tert-butyl group play in stabilizing intermediates during multi-step syntheses?

Level: Advanced
Answer:
The Boc group:

  • Steric Protection: Shields reactive sites (e.g., amines) from undesired nucleophilic attacks .
  • Acid-Labile Cleavage: Removed under mild acidic conditions (e.g., TFA/DCM) without disrupting sensitive functionalities like fluorosulfonyloxy groups .
  • Crystallinity Enhancement: Improves purification by increasing compound crystallinity, as seen in tert-butyl carbamates .

How can the fluorosulfonyloxy group’s reactivity be leveraged in further functionalization?

Level: Advanced
Answer:
This group serves as:

  • Electrophilic Partner: Reacts with nucleophiles (e.g., amines, thiols) in substitution reactions to form sulfonamides or sulfonic esters .
  • Leaving Group: Facilitates Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) when displaced by boronic acids .
    Methodology:
  • Optimized Conditions: Use Pd(PPh₃)₄, K₂CO₃, in dioxane/water (3:1) at 80°C for 18 hours .

What analytical challenges arise in quantifying trace impurities in this compound?

Level: Advanced
Answer:

  • Detection Limits: Low-abundance byproducts (e.g., de-Boc derivatives) require UPLC-MS/MS with MRM mode for sensitivity .
  • Matrix Effects: Co-eluting impurities from synthesis (e.g., unreacted fluorosulfonic acid) demand gradient elution (ACN/water + 0.1% formic acid) .

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